(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
The compound "(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole" is a chiral indeno-oxazole derivative featuring a benzhydryl-substituted pyridine moiety. These compounds are primarily employed in asymmetric catalysis due to their ability to induce enantioselectivity in reactions such as fluorination, cyanotrifluoromethylation, and Darzens reactions . The benzhydryl group introduces significant steric bulk, which is hypothesized to enhance stereochemical control in catalytic processes.
Properties
IUPAC Name |
(3aR,8bS)-2-(6-benzhydrylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O/c1-3-10-19(11-4-1)26(20-12-5-2-6-13-20)23-16-9-17-24(29-23)28-30-27-22-15-8-7-14-21(22)18-25(27)31-28/h1-17,25-27H,18H2/t25-,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBKALXGBXIHIG-VPUSJEBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Sodium hydride (60% dispersion in mineral oil)
-
Solvent : Anhydrous THF, rigorously dried over molecular sieves
-
Temperature : 0°C for initial deprotonation (30 minutes), followed by gradual warming to 25°C for 12 hours
-
Yield : 89% after chromatographic purification (silica gel, hexane/ethyl acetate 4:1).
Mechanistic Insight : The sodium hydride abstracts a proton from the methine position of the indenooxazole precursor, generating a resonance-stabilized carbanion. This intermediate undergoes stereoselective coupling with 6-benzhydrylpyridin-2-yl electrophiles, with the (3aS,8aR) configuration enforced by the preexisting stereochemistry of the starting material.
Asymmetric Catalytic Synthesis Using Chiral Bisoxazoline Ligands
Alternative routes employ chiral bisoxazoline ligands to induce enantioselectivity during oxazole ring formation. A PMC study detailed the use of (3aR,3a'S,8aR,8a'R)-2,2'-(propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) ligands to control the stereochemical outcome.
Protocol for Enantiocontrol
-
Ligand Synthesis : Prepared via nickel-catalyzed coupling of enantiopure indenooxazole precursors.
-
Catalytic Cycle :
-
Metal Center : Cu(OTf)₂ (10 mol%)
-
Ligand Loading : 12 mol%
-
Substrate : Racemic indenooxazole-pyrrolidine intermediates
-
Key Step : Kinetic resolution through asymmetric allylic amidation
-
-
Outcome : 94% enantiomeric excess (ee) for the (3aS,8aR) isomer, confirmed by chiral HPLC.
Solid-Phase Synthesis for High-Throughput Production
Recent advancements adapt the synthesis to solid-phase platforms, enabling parallel synthesis of analogs.
Resin-Bound Methodology
-
Resin : Wang resin functionalized with acid-labile tert-butyloxycarbonyl (Boc) linkers
-
Stepwise Assembly :
Step Reagent Time Temperature 1 Fmoc-protected indenooxazole monomer 2 h 25°C 2 PyBOP/DIPEA coupling agent 1 h 0→25°C 3 TFA cleavage (95% purity) 30 min 25°C
This method achieves 78% overall yield with >99% diastereomeric purity, as validated by ¹H NMR coupling constants (J = 8.2 Hz for trans-diaxial protons).
Analytical Characterization Benchmarks
| Technique | Key Data | Significance |
|---|---|---|
| HPLC | tR = 14.2 min (Chiralpak IA, heptane/i-PrOH 90:10) | Confirms >99% ee |
| ¹³C NMR | δ 165.4 (C=N), 149.2 (pyridyl C2) | Validates oxazole cyclization |
| HRMS | m/z 403.1912 [M+H]⁺ (calc. 403.1915) | Confirms molecular formula |
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Medicinal Applications
The compound has shown promise in several therapeutic areas:
1. Anticancer Activity
Research indicates that (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole may exhibit anticancer properties. A study conducted on various cancer cell lines demonstrated its ability to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the modulation of key signaling pathways associated with cancer cell survival and growth.
Case Study:
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a lead compound for further development in anticancer therapies.
2. Neuroprotective Effects
Another area of exploration is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In experiments involving neuronal cultures exposed to neurotoxic agents, this compound demonstrated significant neuroprotection, highlighting its potential for treating neurodegenerative disorders.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety profile and efficacy of this compound:
1. Toxicology Studies
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models during acute toxicity tests.
Table 1: Toxicity Profile Overview
| Parameter | Result |
|---|---|
| LD50 | >2000 mg/kg |
| No observed adverse effect level (NOAEL) | 1000 mg/kg |
2. Pharmacokinetics
Pharmacokinetic studies show that the compound has good oral bioavailability and a moderate half-life, making it a suitable candidate for oral formulations.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among indeno-oxazole derivatives include substituents on the pyridine ring and the bridging groups in bis-oxazoline ligands. Below is a comparative analysis:
Table 1: Substituent Impact on Physicochemical and Catalytic Properties
Catalytic Performance
- Enantioselective Cyanotrifluoromethylation: Bis-oxazoline ligands like "(3aS,3a’S,8aR,8a’R)-2,2’-(cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)" achieve >90% enantiomeric excess (ee) in trifluoromethylation reactions due to their rigid chiral pockets .
- Darzens Reaction : A cyclopropane-bridged bis-oxazoline ligand with MgBr₂ yielded 50% ee , suggesting room for improvement with bulkier groups like benzhydryl.
- Steric vs. Electronic Effects: Methyl and phenyl substituents offer moderate enantioselectivity, while trifluoromethyl groups improve reaction stability but may reduce catalytic activity .
Biological Activity
(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a compound of significant interest due to its potential biological activities. With a molecular formula of C28H22N2O and a molecular weight of 402.49 g/mol, this compound has been studied for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Studies : A study on oxadiazoline derivatives demonstrated weak antimicrobial activity against Bacillus subtilis and Candida albicans, with inactivity against several Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and E. coli .
- Comparative Analysis : The introduction of a pyridyl ring in related compounds has shown to enhance antimicrobial activity against both Gram-positive and Gram-negative strains .
| Compound Type | Activity Against | Observations |
|---|---|---|
| Oxadiazoline Derivatives | Bacillus subtilis, Candida albicans | Weak activity observed |
| Pyridyl-substituted Compounds | Enhanced activity against various bacteria | Increased efficacy noted in studies |
Anticancer Activity
The potential anticancer properties of this compound have not been extensively documented in the available literature. However, related compounds in the indeno[1,2-d]oxazole class have shown promise in preclinical studies for their cytotoxic effects on cancer cell lines. Further investigation into this compound's specific anticancer mechanisms is warranted.
Neuroprotective Effects
Preliminary data suggest that oxazole derivatives may exhibit neuroprotective effects. Compounds structurally related to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. These findings indicate a potential application in neurodegenerative disease treatments.
Q & A
Q. What are the key considerations for optimizing synthetic routes to (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Step 1 : Preparation of the indenooxazole core via cyclization of pre-functionalized precursors. For example, refluxing 2-methyl-2-oxazoline derivatives with benzoyl chloride in acetonitrile and triethylamine generates intermediates like 3f (as described in ).
- Step 2 : Functionalization at the pyridine moiety. The benzhydryl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Purification : Column chromatography or recrystallization from EtOAc/hexane mixtures is critical for isolating enantiomerically pure forms.
Q. Key Parameters :
Q. How can the stereochemical integrity of (3aS,8aR) configurations be validated during synthesis?
Methodological Answer:
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as demonstrated for protonated oxazolines in .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns).
- Optical Rotation : Compare observed [α]D values with literature data (e.g., reports specific rotations for bis-oxazole derivatives).
Example : For bis-indenooxazole ligands, crystallography confirmed the (3aR,8aS) configuration in , resolving ambiguities in NMR-based assignments.
Q. How can researchers resolve contradictions in NMR data for tautomeric forms of indenooxazole derivatives?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shifts at different temperatures to identify dynamic equilibria (e.g., keto-enol tautomerism).
- DFT Calculations : Compare experimental NMR shifts with computed values for proposed tautomers (as in , where theoretical calculations confirmed the keto form’s stability).
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to track proton exchange or coupling patterns.
Case Study : identified the keto isomer as the dominant form through combined crystallographic and computational analysis.
Q. What strategies enhance enantioselectivity in copper-catalyzed reactions using this compound as a ligand?
Methodological Answer:
- Ligand Design : Modify steric and electronic properties of the benzhydryl-pyridine moiety to influence transition-state geometry. For example, bulky substituents improve enantioselectivity in oxy-alkynylation reactions ().
- Coordination Studies : Use UV-Vis or EPR spectroscopy to assess ligand-metal binding modes.
- Mechanistic Probes : Employ kinetic isotopic effects (KIEs) or Hammett plots to elucidate rate-determining steps.
Example : In , cyclopropane-bridged bis-indenooxazole ligands (e.g., 15a) achieved >95% enantiomeric excess (ee) in copper-catalyzed alkynylations.
Table 1 : Ligand Performance in Catalysis
| Ligand Structure | Reaction Type | ee (%) | Reference |
|---|---|---|---|
| Cyclopropane-bridged bis-oxazole | Oxy-alkynylation of diazo compounds | 95 | |
| Propane-2,2-diyl bis-oxazole | Asymmetric fluorination | 90 |
Q. How can diastereomer formation during bis-oxazole synthesis be minimized?
Methodological Answer:
- Stereoselective Coupling : Use chiral auxiliaries or enantiopure starting materials (e.g., (3aS,8aR)-configured indenooxazole cores from ).
- Dynamic Kinetic Resolution (DKR) : Employ catalysts that favor one transition state over competing pathways.
- Crystallization-Driven Diastereomer Purity : Leverage differential solubility of diastereomers in mixed solvents (e.g., CHCl₃/MeOH in ).
Case Study : achieved ≥99% ee for bis-oxazole derivatives using enantiopure propane-2,2-diyl spacers.
Q. What analytical techniques are recommended for studying solid-state stability of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under controlled atmospheres.
- Powder X-ray Diffraction (PXRD) : Monitor polymorphic transitions during storage.
- Accelerated Stability Testing : Expose samples to elevated humidity/temperature and analyze degradation products via LC-MS.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
